molecular formula C12H17N B11740435 1-(2-Methylphenyl)cyclopentanamine CAS No. 75095-81-7

1-(2-Methylphenyl)cyclopentanamine

Cat. No.: B11740435
CAS No.: 75095-81-7
M. Wt: 175.27 g/mol
InChI Key: PKYMSRQFIIFDJY-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17N It is a cyclopentanamine derivative where the cyclopentane ring is substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)cyclopentanamine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions typically include:

    Temperature: Room temperature to reflux

    Solvent: Ether or tetrahydrofuran (THF)

    Catalyst: Palladium on carbon (Pd/C) for hydrogenation

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Key parameters include:

    Pressure: Elevated hydrogen pressure

    Catalyst: Nickel or palladium-based catalysts

    Purification: Distillation or recrystallization

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form more saturated amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-methylphenylcyclopentanone or 2-methylphenylcyclopentanoic acid.

    Reduction: Cyclopentylamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

1-(2-Methylphenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)cyclopentanamine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Cyclopentanamine: A simpler analog without the 2-methylphenyl group.

    2-Methylphenylamine: Lacks the cyclopentane ring.

    1-Phenylcyclopentanamine: Similar structure but without the methyl group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)cyclopentanamine is unique due to the presence of both the cyclopentane ring and the 2-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

75095-81-7

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-(2-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7H,4-5,8-9,13H2,1H3

InChI Key

PKYMSRQFIIFDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCC2)N

Origin of Product

United States

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